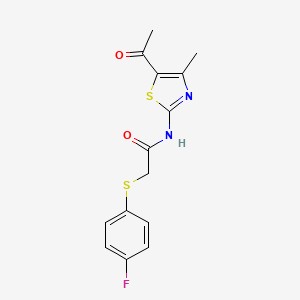

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S2/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAGBVNOAFAVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, characterized by a thiazole ring with an acetyl group and a 4-fluorophenyl thio moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C14H13FN2O2S

- Molecular Weight : 292.33 g/mol

- IUPAC Name : N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with suitable thioacetic acid derivatives, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Activities

1. Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It was evaluated against various human tumor cell lines, demonstrating a mean growth inhibition (GI50) of approximately 15.72 µM. This indicates its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Properties

this compound has also been reported to possess antimicrobial activity. Its structural modifications enhance its interaction with microbial targets, making it effective against certain bacterial strains.

3. Mechanism of Action

The compound's mechanism involves interaction with various molecular targets within cells, potentially affecting pathways related to cell proliferation and apoptosis. Specifically, it may inhibit CDK9-mediated RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1 .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)acetamide | Thiazole ring, acetyl group | Anticancer, antimicrobial |

| N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamide | Thiazole ring, chloro substituent | Antimicrobial |

| N-(5-acetyl-4-methylthiazol-2-yl)butanamide | Thiazole ring, butanamide side chain | Anticancer activity |

The incorporation of the 4-fluorophenyl thio group in this compound enhances its lipophilicity and cellular uptake compared to other thiazole derivatives. This modification is crucial for increasing its bioavailability and efficacy.

Case Studies

A recent study highlighted the compound's effectiveness in inhibiting tumor growth in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has been evaluated for several biological activities:

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against human tumor cell lines. Studies have shown a mean growth inhibition (GI50) of approximately 15.72 µM, indicating its potential as a therapeutic agent in cancer treatment. Mechanistically, it may inhibit CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural modifications enhance interactions with microbial targets, making it effective against certain Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL), Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, enabling a comparative analysis:

Key Observations

Structural Variations and Bioactivity: The benzothiazole core in BB-4h () and compound 5a–m () highlights the importance of heterocyclic rings in enzyme inhibition and antimicrobial activity. The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances MAO-B inhibition . Thiadiazole derivatives (–11) exhibit structural rigidity due to sulfur-rich rings, which may influence solubility and binding interactions. For instance, the trifluoromethyl group in ’s compound could enhance metabolic stability .

Synthesis Strategies :

- Amidation methods : EDC/HOBt () and HATU () are common for acetamide bond formation, whereas chloroacetyl chloride substitution () offers regioselectivity for azole attachments.

- Purification : Reverse-phase chromatography () and recrystallization (–11) are preferred for isolating polar derivatives.

Antimicrobial activity: Thiazolidine derivatives () and benzothiazole-azole hybrids () show broad-spectrum effects, likely due to thioether and heterocyclic moieties disrupting microbial membranes .

Physicochemical Properties: Crystallographic data from (monoclinic P21/c space group, V = 1333.11 ų) indicate dense molecular packing, which may correlate with low solubility—a common challenge for thiazole/thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 2-chloro-N-(5-acetyl-4-methylthiazol-2-yl)acetamide with 4-fluorothiophenol in a toluene-water mixture (8:2) under basic conditions (e.g., K₂CO₃) for 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal, ice quenching, and recrystallization (ethanol) .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Characterization includes:

- 1H/13C NMR : To confirm substituent positions (e.g., acetyl, methyl, fluorophenyl groups).

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~650 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Standard assays include:

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : COX-1/2 inhibition via fluorometric or colorimetric kits .

- Antimicrobial testing : Agar diffusion or microdilution for MIC determination .

Advanced Research Questions

Q. How does the crystal structure inform its stability and interaction with biological targets?

- Methodological Answer : X-ray studies reveal intramolecular interactions (e.g., S···O contacts at 2.68 Å) and dihedral angles (e.g., 86.8° between thiazole and fluorophenyl rings), impacting conformational rigidity. Intermolecular hydrogen bonds (N–H···O, C–H···O) form R₁²(6) and R₂²(8) motifs, stabilizing the 3D lattice and potentially influencing solubility and binding to hydrophobic enzyme pockets .

Q. What structure-activity relationships (SARs) govern its biological efficacy?

- Methodological Answer : Key SAR insights include:

- Thiazole core : Essential for π-π stacking with aromatic residues in enzyme active sites.

- 4-Fluorophenylthio group : Enhances lipophilicity and membrane permeability.

- Acetyl/methyl groups : Modulate electron density, affecting hydrogen-bond acceptor capacity. Comparative studies with analogs (e.g., 4-chloro or 4-bromo substitutions) show reduced potency, highlighting fluorine’s optimal balance of electronegativity and steric effects .

Q. How can contradictions in apoptosis data (e.g., vs. cisplatin) be resolved experimentally?

- Methodological Answer : Discrepancies in apoptosis assays (e.g., lower activity than cisplatin ) may arise from:

- Assay conditions : Optimize incubation time, concentration range, and cell-line specificity.

- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish necrosis vs. apoptosis.

- Target validation : Perform kinase profiling or molecular docking to identify off-target effects .

Q. What computational methods predict its pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Tools like SwissADME calculate logP (~2.6), topological polar surface area (87.5 Ų), and bioavailability scores.

- Molecular dynamics (MD) : Simulates binding stability to targets (e.g., EGFR or BRAF) using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.